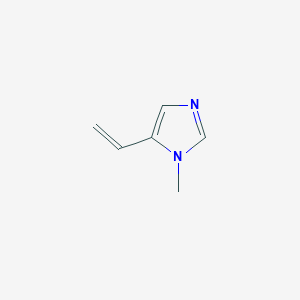

1H-Imidazole, 5-ethenyl-1-methyl-

Description

Significance of the Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is of paramount importance in chemistry and biology. nih.gov It is a planar and polar molecule, soluble in water and other polar solvents. nih.gov The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base. nih.gov

This scaffold is a fundamental component of many crucial biological molecules. For instance, the amino acid histidine features an imidazole side chain that plays a vital role in the catalytic function of many enzymes and in the oxygen-binding capability of hemoglobin. sigmaaldrich.comacs.org Histamine, a derivative of histidine, is a key signaling molecule in allergic responses and gastric acid secretion. sigmaaldrich.com The imidazole ring's ability to engage in various non-covalent interactions—such as hydrogen bonding, π-π stacking, and coordination with metal ions—makes it a privileged structure in medicinal chemistry. acs.org Consequently, the imidazole scaffold is present in a wide array of pharmaceuticals, including antifungal agents and antibiotics. sigmaaldrich.comacs.org

Research Rationale for Ethenyl- and Methyl-Substituted Imidazoles

The specific substitution pattern of 1H-Imidazole, 5-ethenyl-1-methyl- provides distinct functionalities that are of significant interest in chemical synthesis and materials science.

The N1-methyl group modifies the fundamental properties of the imidazole ring. Unlike the parent imidazole, which can exist in two tautomeric forms, N-methylation fixes the ring's structure. researchgate.net This substitution also tends to increase the basicity of the imidazole ring slightly and significantly lowers the melting point, often rendering the compound a liquid at room temperature, which can be advantageous for its use as a solvent or reagent. researchgate.net From a medicinal chemistry perspective, the placement of substituents on the imidazole ring can influence the molecule's binding selectivity to biological targets. wikipedia.org

The C5-ethenyl (vinyl) group is a particularly valuable functional handle. The vinyl group provides a site for polymerization, allowing the molecule to act as a monomer in the creation of functional polymers. nih.gov Poly(vinylimidazole) and its copolymers have found applications in diverse areas, including as drug delivery carriers, catalysts, and materials for fuel cells and CO₂ separation. guidechem.comvulcanchem.com The vinyl group's reactivity also allows for further chemical modifications through reactions like Michael additions, making it a versatile building block for synthesizing more complex molecules.

Scope and Academic Relevance of the Research Outline

The academic relevance of studying a compound like 1H-Imidazole, 5-ethenyl-1-methyl- lies in its nature as a bifunctional building block. It combines the biologically relevant and coordinatively active imidazole core with a polymerizable vinyl group. This unique combination makes it a target for the development of new functional materials.

Research into this and similar molecules would likely focus on several areas:

Polymer Chemistry: Investigating its use as a monomer to synthesize novel homopolymers or copolymers with tailored properties for applications in catalysis, biomedical devices, or separation membranes. guidechem.comvulcanchem.com

Materials Science: Exploring the creation of functional surfaces by grafting the molecule onto other materials to impart specific properties like improved wettability or antibacterial action. vulcanchem.com

Synthetic Chemistry: Utilizing the vinyl group as a reactive site for further synthetic transformations to build more complex heterocyclic systems.

Medicinal Chemistry: Using it as a scaffold to design and synthesize new molecules where the vinyl group could be used to covalently link to biological targets or as a precursor to other functional groups.

The study of 1H-Imidazole, 5-ethenyl-1-methyl- is thus relevant for advancing the fields of polymer science, organic synthesis, and the design of functional materials.

Table 2: Physicochemical Properties of Related Imidazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|

| 1-Methylimidazole (B24206) | 616-47-7 | C₄H₆N₂ | 82.10 | 198 | 1.03 |

| 1-Vinylimidazole (B27976) | 1072-63-5 | C₅H₆N₂ | 94.11 | 192-194 | 1.039 |

| 5-Ethynyl-1-methyl-1H-imidazole | 71759-92-7 | C₆H₆N₂ | 106.13 | 116 °C/25 mmHg | 1.045 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-3-6-4-7-5-8(6)2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHSAHIUCMNMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568006 | |

| Record name | 5-Ethenyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56662-92-1 | |

| Record name | 5-Ethenyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1h Imidazole, 5 Ethenyl 1 Methyl

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. researchgate.net Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 or C5 positions due to the formation of a more stable intermediate. researchgate.netnih.gov In the case of 1H-Imidazole, 5-ethenyl-1-methyl-, the C5 position is already substituted with the ethenyl group. Therefore, electrophilic attack is most likely to occur at the C4 position. If the C4 position were blocked, substitution could potentially occur at the C2 position, although this is generally less favored. nih.gov

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. For instance, nitration of 1-methylimidazole (B24206) can lead to the formation of nitro-substituted products. chemicalbook.com While specific studies on the electrophilic substitution of 1H-Imidazole, 5-ethenyl-1-methyl- are not extensively documented in the reviewed literature, analogies with similar substituted imidazoles suggest that reactions such as nitration or halogenation would likely yield the corresponding 4-substituted derivatives.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-4-nitro-5-ethenyl-1H-imidazole |

| Bromination | Br₂/Solvent | 4-Bromo-1-methyl-5-ethenyl-1H-imidazole |

| Sulfonation | SO₃/H₂SO₄ | 1-Methyl-5-ethenyl-1H-imidazole-4-sulfonic acid |

Nucleophilic Substitution Reactions and Derivatives

Nucleophilic substitution on the electron-rich imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. mdpi.com However, the nitrogen atoms of the imidazole ring can act as nucleophiles. For example, the N1 nitrogen of imidazole can be readily alkylated. In the case of 1H-Imidazole, 5-ethenyl-1-methyl-, the N1 position is already occupied by a methyl group. The N3 nitrogen has a lone pair of electrons and can be quaternized by reacting with alkyl halides, such as methyl iodide, to form imidazolium (B1220033) salts. mdpi.com This reaction transforms the neutral imidazole into a positively charged imidazolium ion.

Another potential site for nucleophilic substitution is not on the ring itself but involves the conversion of the ethenyl group into a leaving group. For instance, if the vinyl group were transformed into a 2-haloethyl group, it could undergo nucleophilic substitution.

| Reaction | Reagent | Product Type |

| Quaternization | Methyl iodide (CH₃I) | 1,3-Dimethyl-5-ethenyl-1H-imidazolium iodide |

Oxidation and Reduction Pathways of the Imidazole System

The imidazole ring is generally stable to oxidation. nih.gov However, under strong oxidizing conditions, the ring can be cleaved. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield 1-methylimidazole-2-sulfonic acid. researchgate.net The ethenyl side chain of 1H-Imidazole, 5-ethenyl-1-methyl- is more susceptible to oxidation. Ozonolysis of the vinyl group would cleave the double bond, leading to the formation of an aldehyde, specifically 1-methyl-1H-imidazole-5-carbaldehyde. researchgate.net

Reduction of the imidazole ring is also challenging due to its aromatic stability. Conversely, the ethenyl side chain can be readily reduced. A common method for this transformation is catalytic hydrogenation, which would convert the vinyl group into an ethyl group, yielding 1-ethyl-5-methyl-1H-imidazole.

| Reaction Type | Reagent/Condition | Moiety Affected | Product |

| Oxidation | Ozone (O₃), then a reducing agent (e.g., DMS) | Ethenyl group | 1-Methyl-1H-imidazole-5-carbaldehyde |

| Reduction | H₂/Pd, Pt, or Ni catalyst | Ethenyl group | 1-Ethyl-5-methyl-1H-imidazole |

Cycloaddition and Heterocyclization Reactions Involving the Imidazole Ring

Vinylimidazoles can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govmdpi.comresearchgate.net This reaction typically involves an electron-rich diene and an electron-deficient dienophile to form a six-membered ring. youtube.commasterorganicchemistry.com 1H-Imidazole, 5-ethenyl-1-methyl-, with its conjugated system across the C4-C5 bond of the imidazole and the ethenyl group, can potentially participate in such reactions. For example, the reaction of 4-vinylimidazoles with dienophiles like N-phenylmaleimide has been shown to produce tetrahydrobenzimidazole derivatives. nih.govmdpi.com Similarly, 5-vinylimidazole undergoes cycloaddition with 4-phenyl-1,2,4-triazoline-3,5-dione. mdpi.com These reactions can sometimes proceed even at room temperature. researchgate.netmdpi.com

The imidazole ring itself can be a building block in the synthesis of more complex heterocyclic systems through various heterocyclization reactions, though specific examples starting from 1H-Imidazole, 5-ethenyl-1-methyl- are not prevalent in the literature reviewed.

| Reaction Type | Dienophile | Product Type |

| Diels-Alder | N-Phenylmaleimide | Tetrahydrobenzimidazole derivative |

| Diels-Alder | 4-Phenyl-1,2,4-triazoline-3,5-dione | Imidazole-fused heterocyclic adduct |

Reactivity of the Ethenyl Side Chain

The vinyl group of 1H-Imidazole, 5-ethenyl-1-methyl- is a site of high reactivity and can undergo a variety of addition reactions. These reactions break the carbon-carbon pi bond and form two new sigma bonds.

Hydrogenation: As mentioned in section 3.3, catalytic hydrogenation reduces the vinyl group to an ethyl group.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in a 1,2-dihaloethyl-substituted imidazole.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon of the vinyl group), and the halogen adds to the carbon attached to the imidazole ring. This would form a 1-(1-haloethyl)-5-methyl-1H-imidazole.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. nih.govmasterorganicchemistry.comchegg.com Treatment with a borane (B79455) reagent (like BH₃·THF) followed by oxidation (with H₂O₂ and a base) would yield 2-(1-methyl-1H-imidazol-5-yl)ethanol. nih.govmasterorganicchemistry.com

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 1-Ethyl-5-methyl-1H-imidazole |

| Bromination | Br₂ | 5-(1,2-Dibromoethyl)-1-methyl-1H-imidazole |

| Hydrobromination | HBr | 5-(1-Bromoethyl)-1-methyl-1H-imidazole |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(1-Methyl-1H-imidazol-5-yl)ethanol |

The ethenyl side chain can be transformed into a variety of other functional groups.

Oxidative Cleavage (Ozonolysis): As discussed in section 3.3, ozonolysis cleaves the double bond to form an aldehyde. researchgate.net

Hydroboration-Oxidation: This reaction, detailed in the previous section, effectively converts the vinyl group into a primary alcohol functional group. nih.govmasterorganicchemistry.com This alcohol can then be further oxidized to an aldehyde or a carboxylic acid (2-(1-methyl-1H-imidazol-5-yl)acetic acid) using appropriate oxidizing agents.

Polymerization: The vinyl group can participate in polymerization reactions. 1-Vinylimidazole (B27976), a related compound, is known to undergo free-radical polymerization to form poly(1-vinylimidazole), a functional polymer with various applications. chemicalbook.comwikipedia.orgtubitak.gov.trnih.gov It is plausible that 1H-Imidazole, 5-ethenyl-1-methyl- could also be used as a monomer to create polymers with imidazole moieties in the side chains.

| Starting Group | Reagents/Conditions | Resulting Functional Group | Product |

| Ethenyl | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol | 2-(1-Methyl-1H-imidazol-5-yl)ethanol |

| Ethenyl | 1. O₃ 2. DMS | Aldehyde | 1-Methyl-1H-imidazole-5-carbaldehyde |

| Ethenyl | Free-radical initiator | Polymer | Poly(1H-imidazole, 5-ethenyl-1-methyl-) |

Derivatization Strategies for Advanced Chemical Building Blocks

The strategic modification of 1H-Imidazole, 5-ethenyl-1-methyl-, also known as 1-methyl-5-vinylimidazole, is pivotal for its development into advanced chemical building blocks. Its structure, featuring a reactive vinyl group and a nucleophilic imidazole ring, offers multiple avenues for chemical transformation. While research specifically detailing the derivatization of 1-methyl-5-vinylimidazole is specialized, a significant body of work on its isomer, 1-vinylimidazole (1-ethenyl-1H-imidazole), provides a strong basis for analogous reactivity. These derivatization strategies primarily include polymerization, quaternization, and cycloaddition reactions, which transform the simple monomer into complex polymers, ionic liquids, and novel heterocyclic systems.

The dual reactivity of the vinyl group and the imidazole ring allows for the synthesis of a diverse range of functional materials. The vinyl group readily participates in radical, cationic, and anionic polymerization, as well as in various addition and cycloaddition reactions. Concurrently, the unquaternized nitrogen atom on the imidazole ring can act as a nucleophile, a base, or a ligand for metal coordination, and it can be alkylated to form imidazolium salts. This versatility makes vinylimidazoles, including the 1-methyl-5-vinyl isomer, valuable precursors for materials with applications in catalysis, coatings, and biomedical fields. wikipedia.org

Polymerization and Copolymerization

A primary strategy for leveraging 1-methyl-5-vinylimidazole as a building block is through polymerization of its vinyl group. This process can yield homopolymers or copolymers with tailored properties.

Homopolymerization: Free-radical polymerization can convert vinylimidazole monomers into poly(vinylimidazoles). For instance, studies on 1-vinylimidazole show it polymerizes in aqueous or alcoholic solutions to produce homopolymers with varying molar masses. wikipedia.org The polymerization rate is notably sensitive to pH; it is slow at a basic pH of 9 but increases significantly at pH 1, matching the rate of its quaternized counterparts. researchgate.net This pH dependence is attributed to the protonation of the imidazole ring, which influences the reactivity of the propagating radical.

Copolymerization: 1-methyl-5-vinylimidazole can be copolymerized with a wide array of other vinyl and acrylic monomers to create functional copolymers. This approach is used to incorporate the unique properties of the imidazole moiety—such as basicity, metal-ion chelation, and charge-carrying capability—into larger polymer systems. For example, copolymers of vinylimidazoles with monomers like styrene, methyl methacrylate (B99206), and various acrylates have been synthesized. rsc.orgrsc.org These copolymers find use as reactive diluents in UV-curable lacquers and inks, as well as functional components in materials for oilfields and cosmetics. wikipedia.orgacs.org

Table 1: Polymerization Strategies for Vinylimidazoles

| Polymerization Type | Monomers | Initiator/Catalyst | Resulting Product | Key Findings & Applications |

|---|---|---|---|---|

| Free-Radical Polymerization | 1-Vinylimidazole | Azo-initiators (e.g., AIBN) | Poly(1-vinylimidazole) | Rate is pH-dependent; used for surface grafting and creating hydrophilic polymers. researchgate.netlew.ro |

| Copolymerization | 1-Vinylimidazole, Styrene, Methyl Methacrylate (MMA) | Free-radical initiators | Copolymers with varying monomer ratios | Allows tuning of hydrophobicity and charge density; used in functional coatings and materials. rsc.orgrsc.org |

| Surface-Grafted Polymerization | 1-Vinylimidazole on magnetic nanoparticles | AIBN | Poly(1-vinylimidazole) coated nanoparticles | Creates functionalized nanostructures for metal complexation and biomedical applications. lew.ro |

| Precipitation Polymerization | 1-vinyl-3-(3-sulfanatopropyl)-1H-imidazole-3-ium (VSPI), N,N′-methylene bis(acrylamide) | 2,2′-azobis-2-methylpropionamide dichloride (V-50) | Zwitterionic polymeric nanoparticles | Green synthesis in water yields nanoparticles with potential biomedical applications. acs.org |

Quaternization of the Imidazole Ring

Quaternization involves the alkylation of the tertiary nitrogen atom (N-3) of the imidazole ring, converting the neutral imidazole into a cationic imidazolium salt. This transformation is a key step in creating ionic liquids and poly(ionic liquid)s, which are valued for their unique properties such as high thermal stability, ionic conductivity, and tunable solubility.

1-Vinylimidazole, for example, can be readily quaternized with alkylating agents like n-alkyl iodides or dimethyl sulfate (B86663) to produce 3-n-alkyl-1-vinylimidazolium iodides or 3-methyl-1-vinylimidazolium methosulfate, respectively. wikipedia.orgumich.edu These quaternized monomers can then be polymerized, often via free-radical initiation in aqueous solutions, to yield polyelectrolytes or poly(ionic liquid)s. wikipedia.orgbrandeis.edu This strategy has been used to prepare a homologous series of 3-n-alkyl-1-vinylimidazolium iodides, where the properties of both the monomer and the resulting polymer are influenced by the length of the alkyl chain. umich.edu Dicationic crosslinking agents have also been synthesized through similar quaternization reactions, highlighting the utility of this method in creating advanced polymer architectures. umich.edu

Table 2: Derivatization via Quaternization of Vinylimidazoles

| Reactant | Alkylating Agent | Solvent | Product | Application/Significance |

|---|---|---|---|---|

| 1-Vinylimidazole | n-Alkyl Iodides (e.g., methyl, butyl, dodecyl iodide) | Ethyl Acetate (B1210297) | 3-n-Alkyl-1-vinylimidazolium iodides | Precursors for poly(ionic liquid)s; properties vary with alkyl chain length. umich.edu |

| 1-Vinylimidazole | Dimethyl Sulfate | Not specified | 3-Methyl-1-vinylimidazolium methosulfate | Cationic monomer for polymerization. wikipedia.orgbrandeis.edu |

| Poly(4-vinyl benzyl (B1604629) chloride) (PVBC) | 1-Methylimidazole (MIz) | Not specified | Poly(quaternary ammonium (B1175870) chloride) with imidazole side-chains | Creates polymers with cationic sites for antimicrobial studies. rsc.orgrsc.org |

Cycloaddition Reactions

The vinyl group of 1-methyl-5-vinylimidazole is a dienophile and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful synthetic route to complex, multi-ring heterocyclic structures that are otherwise difficult to access. Research has shown that vinylimidazoles can undergo [4+2] cycloadditions with electron-deficient dienes. For instance, 5,5′-bi-1,2,4-triazines react with 1-vinylimidazole in an inverse-electron-demand Diels-Alder reaction to yield single [4+2] cycloaddition products, which are intermediates for unsymmetrical 2,2′-bipyridines. researchgate.net

Furthermore, cycloadditions involving nitro-substituted N-vinylimidazoles have been investigated as potential pathways to nucleoside analogues. scilit.com In other studies, N-vinylimidazole has been used as a coupling partner in energy transfer-catalyzed dearomative cycloadditions with oxazoles, demonstrating its utility in constructing novel bicyclic scaffolds. acs.org These examples underscore the potential of the vinyl group on the imidazole core to serve as a handle for creating intricate molecular architectures.

Coordination Chemistry and Ligand Design Principles

The Role of Imidazole (B134444) Derivatives as N-Donor Ligands

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to act as effective N-donor ligands. researchgate.net The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov One of these nitrogens (N-1) is pyrrole-like and, if unsubstituted, can act as a hydrogen bond donor. The other nitrogen (N-3) is pyridine-like, possessing a lone pair of electrons in an sp² hybrid orbital, making it an excellent σ-donor and the primary site for coordination to metal ions. nih.govwikipedia.org

The basicity of the coordinating nitrogen in imidazole is intermediate between that of pyridine and ammonia (B1221849), allowing it to form stable complexes with a wide range of transition metals. wikipedia.org The electronic properties of the imidazole ring can be finely tuned by introducing substituents. In the case of 1H-Imidazole, 5-ethenyl-1-methyl-, the methyl group at the N-1 position prevents this nitrogen from participating in coordination or hydrogen bonding, thus unambiguously defining the N-3 atom as the coordinating site. This substitution also enhances the ligand's electron-donating ability. The ethenyl group at the C-5 position introduces an additional functional site—a π-system—which could potentially interact with metal centers or be used for polymerization to create metallopolymers. nih.gov

The versatility of imidazole derivatives allows them to be incorporated into various ligand designs, from simple monodentate ligands to complex polydentate structures, and they are crucial components in the formation of advanced materials like metal-organic frameworks (MOFs). researchgate.net

Synthesis and Characterization of Metal-1H-Imidazole, 5-ethenyl-1-methyl- Complexes

While specific studies on the synthesis of metal complexes exclusively with 1H-Imidazole, 5-ethenyl-1-methyl- are not extensively documented, the general procedures for creating such complexes can be inferred from related 1-substituted imidazole and vinylimidazole compounds. rsc.org The synthesis typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. researchgate.netnih.gov The resulting complexes can be isolated as crystalline solids and characterized using a suite of analytical techniques.

Common Characterization Techniques:

FTIR Spectroscopy: To confirm the coordination of the imidazole ring to the metal center, evidenced by shifts in the C=N and ring stretching vibrations.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Coordination to a metal ion typically causes shifts in the signals of the protons and carbons of the imidazole ring. acs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bond. sciencescholar.us

Elemental Analysis and Mass Spectrometry: To confirm the empirical formula and molecular weight of the synthesized complex. sciencescholar.usresearchgate.net

As a monodentate ligand, 1H-Imidazole, 5-ethenyl-1-methyl- is expected to coordinate to a metal center exclusively through its N-3 nitrogen atom. wikipedia.org However, the presence of the vinyl group offers the potential for more complex coordination behavior. Studies on 1-vinylimidazole (B27976) have shown that it can coordinate not only through the imidazole nitrogen but also through the vinyl group's π-system, particularly with soft metal ions like platinum(II). rsc.orgresearchgate.net This could lead to the ligand acting in a bridging fashion between two metal centers or exhibiting η²-coordination.

Calcium ions, for example, have been shown to effectively coordinate with the imidazole groups of vinylimidazole-based polymers. nih.gov The coordination environment is typically dictated by the nature of the metal ion, the other ligands present, and the reaction conditions. rsc.org For most first-row transition metals like Co(II), Ni(II), and Zn(II), coordination through the N-3 nitrogen to form tetrahedral or octahedral complexes is the most common mode. wikipedia.org

| Coordination Mode | Description | Coordinating Atoms | Potential Metal Ions |

|---|---|---|---|

| Monodentate (N-donor) | The most common mode, where the ligand binds through the pyridine-like N-3 atom. | N-3 | Co(II), Ni(II), Cu(II), Zn(II), Ru(IV) |

| Monodentate (η²-vinyl) | The ligand binds through the π-bond of the ethenyl group. | C=C | Pt(II), Au(I) |

| Bridging | The ligand bridges two metal centers, coordinating through N-3 to one metal and the vinyl group to another. | N-3 and C=C | Mixed-metal systems |

The properties of coordination complexes derived from 1H-Imidazole, 5-ethenyl-1-methyl- are intrinsically linked to their structure. The choice of metal ion, its oxidation state, and the resulting coordination geometry are primary determinants of the complex's magnetic, electronic, and catalytic properties.

For instance, octahedral complexes of Fe(II), Co(II), and Ni(II) with six imidazole-type ligands are well-characterized. wikipedia.org The ligand field strength of the imidazole donor determines the electronic configuration of the d-orbitals, influencing whether the complex is high-spin or low-spin and affecting its magnetic susceptibility and color. acs.org The steric bulk of the ligand and any counter-ions can also influence the geometry and stability of the complex. The presence of the vinyl group provides a handle for creating polymeric materials where the metal centers are tethered together, potentially leading to materials with interesting electronic or catalytic properties arising from metal-metal interactions.

Applications of 1H-Imidazole, 5-ethenyl-1-methyl- Complexes in Catalysis

Imidazole-containing metal complexes are widely explored as catalysts in a variety of organic transformations due to the ligand's ability to stabilize different metal oxidation states and its tunable electronic properties. utas.edu.au

In homogeneous catalysis, where the catalyst is dissolved in the reaction medium, palladium complexes with imidazole-based ligands have shown significant activity. core.ac.uk These systems are effective for important carbon-carbon bond-forming reactions. For example, well-defined N-heterocyclic carbene (NHC)–Pd(II)–imidazole complexes are effective catalysts for Suzuki–Miyaura coupling reactions. researchgate.net Ruthenium complexes bearing imidazole ligands have been used for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. acs.org The 1H-Imidazole, 5-ethenyl-1-methyl- ligand could be employed in similar catalytic systems, with the potential for easy recovery if the vinyl group is used to attach the complex to a soluble polymer support.

| Reaction Type | Metal Center | Ligand Type | Typical Substrates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | NHC-Imidazole | Aryl halides and arylboronic acids |

| Heck Coupling | Palladium (Pd) | Phenylimidazole | Aryl halides and alkenes |

| Redox Isomerization | Ruthenium (Ru) | Imidazole, Benzimidazole | Allylic alcohols |

| Autoxidation | Palladium (Pd) | Arylphosphine | Olefins |

The challenge of separating homogeneous catalysts from reaction products has driven the development of heterogeneous systems. core.ac.uk Metal complexes of 1H-Imidazole, 5-ethenyl-1-methyl- are well-suited for heterogenization. The vinyl group allows the ligand, or its pre-formed metal complex, to be copolymerized or grafted onto solid supports like silica (B1680970) or polystyrene. acs.org

These immobilized catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. whiterose.ac.uk For example, copper(II) complexes of poly(styrene-co-N-vinylimidazole) grafted onto silica have been used as catalysts for the oxidative coupling of phenols. acs.org Similarly, polysiloxane microspheres decorated with imidazole groups have been used to bind palladium, which is then reduced to form surface-bound nanoparticles that act as effective hydrogenation catalysts. nih.gov The use of such supported catalysts is a key strategy in developing more sustainable and environmentally friendly chemical processes. researchgate.netnih.gov

Integration into Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The compound 1H-Imidazole, 5-ethenyl-1-methyl-, a functionalized imidazole derivative, holds significant potential as a versatile building block in the fields of supramolecular chemistry and metal-organic frameworks (MOFs). Its unique structural features—a coordinating nitrogen atom, a sterically directing N-methyl group, and a reactive C-ethenyl group—allow for its integration into these advanced materials through several strategic approaches. Imidazole and its derivatives are well-established as excellent candidates for constructing targeted MOFs due to their robust coordination capabilities and participation in various non-covalent interactions. researchgate.net

The primary role of 1H-Imidazole, 5-ethenyl-1-methyl- in this context is as a monodentate "L-type" ligand. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it an effective coordination site for a wide range of metal ions. The presence of the methyl group at the 1-position is crucial; it prevents tautomerization and eliminates the possibility of this nitrogen acting as a coordination site, thus ensuring predictable, directional bonding through the remaining nitrogen. wikipedia.org This N-methylation also slightly increases the basicity of the coordinating nitrogen compared to unsubstituted imidazole, potentially leading to stronger metal-ligand bonds. wikipedia.org

When incorporated into a MOF, the 1H-Imidazole, 5-ethenyl-1-methyl- ligand can coordinate to metal centers or clusters, acting as a modulator or a structural cap. In this role, the imidazole ring connects to the inorganic node, while the ethenyl group extends into the framework's pores or channels. This strategic placement makes the ethenyl group a "tag"—a stable and non-interfering functionality during the initial MOF synthesis that is available for subsequent chemical transformation. researchgate.net

Interactive Table 1: Predicted Coordination Properties of 1H-Imidazole, 5-ethenyl-1-methyl- as a Ligand This table outlines the predicted behavior of the title compound when coordinating with various metal ions commonly used in MOF synthesis, based on the known chemistry of 1-methylimidazole (B24206) and other N-donor ligands.

| Metal Ion | Typical Coordination Number | Potential Geometry | Notes |

|---|---|---|---|

| Zn(II) | 4 | Tetrahedral | Common in Zeolitic Imidazolate Frameworks (ZIFs). The ligand would act as a monodentate linker. |

| Cu(II) | 4 or 6 | Square Planar or Octahedral | Cu(II) readily forms complexes with N-donor ligands. The ethenyl group would decorate the resulting pore surface. |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Forms stable complexes with 1-methylimidazole, suggesting similar behavior with this derivative. wikipedia.org |

| Cd(II) | 6 | Octahedral | Often used with mixed imidazole and carboxylate ligands to build complex supramolecular structures. mdpi.com |

| Ba(II) | Variable | Variable (High C.N.) | Can form luminescent MOFs with functionalized imidazole ligands. researchgate.netacs.org |

Beyond direct coordination, the most significant potential for 1H-Imidazole, 5-ethenyl-1-methyl- lies in the post-synthetic modification (PSM) of MOFs. rsc.orgbohrium.comrsc.org PSM is a powerful strategy where a pre-formed MOF is chemically altered to introduce new functionalities that might not be stable under the initial solvothermal synthesis conditions. rsc.org The 5-ethenyl group is an ideal functional handle for a variety of covalent PSM reactions. Once the framework is constructed, the vinyl groups lining the pores can undergo numerous transformations. For instance, they can be subjected to:

Polymerization: Initiating radical polymerization could create polymer chains within the MOF pores, leading to hybrid polymer-MOF composite materials with altered mechanical properties and guest uptake capabilities. The successful controlled radical polymerization of related compounds like 1-vinyl imidazole demonstrates the feasibility of this approach. rsc.org

Click Chemistry: The ethenyl group can participate in reactions like thiol-ene "click" chemistry, allowing for the straightforward attachment of a wide array of molecules, including those with catalytic or specific binding properties.

Halogenation: Reaction with bromine, for example, would convert the ethenyl group into a dibromoethane functionality, altering the pore's chemical environment and providing a new reactive site for further nucleophilic substitution.

Oxidation: Cleavage of the double bond could introduce aldehyde or carboxylic acid groups, fundamentally changing the polarity and functionality of the framework's interior surface.

These modifications allow for the precise tuning of a MOF's properties without altering its underlying topology. rsc.org

Interactive Table 2: Potential Post-Synthetic Modification Reactions of the Ethenyl Group in a MOF This table details hypothetical PSM reactions that could be performed on a MOF constructed with 1H-Imidazole, 5-ethenyl-1-methyl- linkers.

| Reaction Type | Reagents | Resulting Functionality | Potential Application |

|---|---|---|---|

| Radical Polymerization | AIBN or other radical initiator | Poly(vinyl imidazole) chains | Gas separation, dielectric materials |

| Thiol-ene Reaction | Thiol-containing molecules (e.g., cysteine) | Thioether linkage | Introduction of chiral centers, heavy metal binding |

| Bromination | Br2 in a non-coordinating solvent | 1,2-dibromoethyl group | Increased framework density, intermediate for further functionalization |

| Hydroformylation | CO, H2, Rh catalyst | Aldehyde group | Catalysis, sensor development (e.g., Schiff base formation) |

| Epoxidation | m-CPBA | Oxirane (epoxide) ring | Ring-opening reactions to install diverse functional groups |

In the broader context of supramolecular chemistry, the ligand contributes to the stability and structure of assemblies through non-covalent interactions. The aromatic imidazole ring can engage in π-π stacking interactions with adjacent ligands, a common feature that helps organize and stabilize crystal structures. mdpi.com Furthermore, the methyl and ethenyl groups can participate in weaker van der Waals and C-H---π interactions, which can influence the packing of ligands and the nature of guest-host interactions within the pores. nih.gov The collective effect of these directed coordination bonds and weaker intermolecular forces allows for the rational design of complex, functional supramolecular architectures and highly tunable metal-organic frameworks.

Polymer Chemistry and Advanced Materials Development

Synthesis of 1H-Imidazole, 5-ethenyl-1-methyl- as a Monomer

The synthesis of vinyl-substituted imidazoles like 1H-Imidazole, 5-ethenyl-1-methyl- is a multi-step process that typically starts from a suitable imidazole (B134444) precursor. While direct synthesis routes are not extensively documented in public literature, a plausible pathway can be inferred from established organometallic and heterocyclic chemistry principles.

A common strategy involves the creation of a hydroxyethyl (B10761427) or a haloethyl group on the imidazole ring, which is then converted to the ethenyl (vinyl) group. For the 5-substituted isomer, the synthesis could begin with 1-methyl-1H-imidazole-5-carbaldehyde. This aldehyde can be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the secondary alcohol, 1-(1-methyl-1H-imidazol-5-yl)ethanol.

Alternatively, a precursor such as (1-methyl-1H-imidazol-5-yl)methanol can be synthesized by the reduction of 1-methyl-1H-imidazole-5-carboxylic acid ethyl ester using a reducing agent like lithium aluminum hydride. chemicalbook.com This alcohol can then be converted to the corresponding 5-chloromethyl-1-methyl-1H-imidazole hydrochloride by reacting with thionyl chloride. chemicalbook.com This chlorinated intermediate can subsequently undergo reactions to introduce the vinyl group, for instance, through an elimination reaction or via a Wittig-type reaction, to yield the final monomer, 1H-Imidazole, 5-ethenyl-1-methyl-.

Polymerization Studies of Ethenyl-Substituted Imidazoles

Ethenyl-substituted imidazoles, also known as vinylimidazoles, are versatile monomers that can undergo polymerization through various techniques to form both homopolymers and copolymers. The polymerization behavior is influenced by factors such as the position of the vinyl group on the imidazole ring, the initiator used, and the reaction conditions.

The homopolymerization of ethenyl-substituted imidazoles, such as the widely studied 1-vinylimidazole (B27976), is commonly achieved through free-radical polymerization. wikipedia.org This can be initiated using thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through UV-induced polymerization. jocpr.comusak.edu.tr The resulting poly(vinylimidazole)s are water-soluble or soluble in polar organic solvents and possess a chain of carbon atoms with pendant imidazole groups. wikipedia.org

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization have been successfully employed. rsc.org For instance, RAFT polymerization of 4-vinylimidazole has been used to synthesize well-defined ABA triblock copolymers with narrow polydispersity indices. rsc.org Using acetic acid as a solvent can aid in the controlled RAFT polymerization of 1-vinylimidazole by protonating the monomer and stabilizing the propagating radicals. chemicalbook.com These controlled methods are crucial for designing polymers for advanced applications where specific material properties are required.

Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers. Ethenyl-substituted imidazoles are readily copolymerized with a wide range of comonomers, including acrylates, methacrylates, and styrenes, using conventional free-radical methods. jocpr.comresearchgate.net

A significant area of study is the copolymerization of vinylimidazoles with methyl methacrylate (B99206) (MMA). usak.edu.tr This process combines the hydrophilicity and functional nature of the imidazole monomer with the well-known mechanical and optical properties of poly(methyl methacrylate) (PMMA). mdpi.com The resulting copolymers, poly(vinylimidazole-co-MMA), exhibit properties that are a composite of the individual homopolymers, which can be fine-tuned by adjusting the monomer feed ratio. deu.edu.tr Studies have shown that photopolymerization can be an effective, solvent-free method for synthesizing such copolymers. usak.edu.trdeu.edu.tr The incorporation of the imidazole ring into the PMMA backbone can enhance thermal stability and introduce new functionalities. jocpr.comusak.edu.tr

| Imidazole Monomer | Comonomer | Polymerization Technique | Initiator | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-allyloxymethyl-1-methylimidazole (AOMMI) | Methyl Methacrylate (MMA) | Photopolymerization | Benzophenone | Successful synthesis of copolymers with number average molecular weights ranging from 13,500 to 17,300 g/mol, depending on the monomer ratio. Imidazole-containing copolymers showed higher thermal stability. | usak.edu.trdeu.edu.tr |

| N-[2, 4-dinitro-phenyl) maleimide (B117702) (DNPM) | Methyl Methacrylate (MMA) | Free Radical Polymerization | AIBN | The incorporation of the five-membered imide ring into the copolymer backbone resulted in a higher glass transition temperature and increased thermal degradation temperature. | jocpr.com |

| N-vinylimidazole (VIM) | Acrylonitrile (AN) | Radical Solution Copolymerization | AIBN | Monomer reactivity ratios were determined, suggesting complex formation between the imidazole ring and nitrile group, which influenced the copolymer structure. | researchgate.net |

Fabrication of Functional Polymeric Materials

The unique properties imparted by the imidazole group make polymers derived from 1H-Imidazole, 5-ethenyl-1-methyl- and its isomers suitable for a range of functional materials.

Polymers containing imidazole moieties are particularly known for their pH-responsiveness. The imidazole ring has a pKa of approximately 6-7, meaning it can be protonated or deprotonated in response to small changes in the pH of the surrounding environment. This property is exploited in the design of "smart" or responsive polymers and hydrogels. conicet.gov.ar

When incorporated into a crosslinked polymer network to form a hydrogel, these vinylimidazole units act as pH-sensitive switches. conicet.gov.ar At a pH below the pKa, the imidazole nitrogen gets protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell as it absorbs a significant amount of water. conicet.gov.ar Conversely, at a pH above the pKa, the imidazole is deprotonated and neutral, reducing the repulsion and causing the hydrogel to shrink and release the absorbed water. This reversible swelling-deswelling behavior is critical for applications in drug delivery, biosensors, and actuators. nih.gov Furthermore, copolymerization with temperature-responsive monomers like N-isopropylacrylamide can create dual-responsive hydrogels that react to both pH and temperature changes. nih.govmdpi.com

| Hydrogel System | Stimulus | Key Property/Finding | Potential Application | Reference |

|---|---|---|---|---|

| N, N-(dimethyl) amine ethyl methacrylate (DMAEMT) copolymerized with VI | pH | Showed a marked decrease in size as pH increased from 7 to 11. The incorporation of VI improved the mechanical resistance of the hydrogel. | Controlled-release systems, mechanical actuators | conicet.gov.ar |

| N-[3 - (dimethylamine) propyl] methacrylamide (B166291) (DMAPMD) copolymerized with VI | pH | Young's modulus increased significantly with the addition of VI, indicating a synergistic effect on mechanical strength. Reached maximum swelling in approximately 24 hours. | Biomembrane systems, metal ion complexing agents | conicet.gov.ar |

| N-isopropyl acrylamide (B121943) crosslinked with acrylic acid | pH and Temperature | Dual-stimuli responsive hydrogel. Showed pH-dependent release of silver nanoparticles for antibacterial applications. | Wound healing, smart drug delivery | nih.gov |

In the realm of materials science, polymers from ethenyl-substituted imidazoles are valuable for creating advanced coatings and composites. 1-Vinylimidazole, for example, is used as a reactive diluent in UV-curable formulations for coatings, inks, and adhesives. wikipedia.orgbasf.com Its function is to reduce the viscosity of the formulation before curing, while becoming an integral part of the final crosslinked polymer network upon exposure to UV light. This results in hard, durable, and chemically resistant coatings.

The imidazole functionality enhances the adhesion of coatings to various substrates, including metals and glass, due to its ability to form coordinate bonds and hydrogen bonds. This makes these polymers excellent candidates for primers or adhesion promoters. Furthermore, the incorporation of imidazole-containing polymers into composite materials can improve the interfacial adhesion between the polymer matrix and reinforcing fillers. tiodize.com The development of self-lubricating composites is another area where these polymers can be utilized, contributing to materials with low friction and high wear resistance for demanding industrial applications. tiodize.com

Role in Nanomaterials and Hybrid Systems

The chemical compound 1H-Imidazole, 5-ethenyl-1-methyl-, also known as 1-methyl-5-vinylimidazole, is a functional monomer with significant potential in the development of advanced nanomaterials and hybrid systems. Its unique structure, featuring a polymerizable ethenyl (vinyl) group and a functional imidazole ring, allows it to serve as a versatile building block for creating materials with tailored properties. The imidazole moiety provides a site for metal coordination, hydrogen bonding, and pH-responsive behavior, while the vinyl group enables its incorporation into polymer chains through various polymerization techniques.

The primary role of 1H-Imidazole, 5-ethenyl-1-methyl- in this context is as a monomer that, once polymerized, forms poly(1-methyl-5-vinylimidazole). This polymer can be used to create functional nanoparticles or to modify the surfaces of existing nanostructures. While direct research on this specific isomer is limited, the extensive studies on its structural isomer, 1-vinylimidazole (1-VI), provide a strong basis for understanding its potential applications. nih.govwikipedia.org Polymers derived from vinylimidazoles are utilized to coat and stabilize nanoparticles, impart specific functionalities, and form the organic component of organic-inorganic hybrid materials. researchgate.netmdpi.com

Functionalization and Stabilization of Nanoparticles

The polymerization of vinylimidazole derivatives is a key strategy for the surface engineering of nanoparticles. acs.org The resulting polymer, such as poly(1-methyl-5-vinylimidazole), can be grafted onto the surface of nanoparticles like silica (B1680970) or metal oxides to create a functional shell. researchgate.net This polymer shell serves several purposes:

Steric Stabilization: The polymer chains extend from the nanoparticle surface into the surrounding medium, creating a steric barrier that prevents the nanoparticles from aggregating, thus enhancing their colloidal stability. acs.org

Metal Ion Coordination: The nitrogen atoms in the imidazole rings act as effective ligands for coordinating with metal ions. This property is leveraged to support metal nanoparticles, such as palladium, creating recyclable nanocatalysts. researchgate.net The polymer matrix immobilizes the metal nanoparticles, preventing their leaching and agglomeration while maintaining high catalytic activity.

Tunable Solubility: The imidazole ring is a pH-sensitive group. nih.gov At acidic pH, the imidazole ring becomes protonated, rendering the polymer cationic and water-soluble. This pH-responsiveness allows for the creation of "smart" nanoparticles that can respond to changes in their environment, a valuable trait for applications like drug delivery and sensing.

A prominent example, illustrating the utility of vinylimidazole derivatives, involves the synthesis of zwitterionic polymeric nanoparticles for advanced filtration membranes. In one study, a related monomer, 1-vinyl-3-sulfopropyl-imidazole (VSPI), was copolymerized with a cross-linker to form zwitterionic nanoparticles. acs.org These nanoparticles were then embedded into a polysulfone (PSf) polymer matrix to create a hybrid mixed matrix membrane for dye rejection. acs.orgacs.org The presence of the zwitterionic imidazole groups created a hydration layer on the membrane surface, significantly improving its resistance to fouling and enhancing its water permeability. acs.orgacs.org

| Material | Property | Value | Significance |

|---|---|---|---|

| Poly(MBAAm-co-VSPI) Nanoparticles | Zeta Potential | -2.2 mV | Indicates a near-neutral surface charge, characteristic of zwitterionic materials, which contributes to antifouling properties. |

| Average Size (DLS) | 241.5 nm | Demonstrates the formation of stable, nano-sized polymer particles suitable for incorporation into a polymer matrix. | |

| PSf Hybrid Membrane (PM-2) | Pure Water Permeability | 82.34 L m-2 h-1 bar-1 | Shows enhanced water flow compared to the unmodified membrane due to increased hydrophilicity. |

| Reactive Black 5 Dye Rejection | 98% | Highlights the exceptional separation performance of the hybrid membrane for treating textile wastewater. |

Formation of Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials combine the distinct properties of organic polymers (flexibility, processability) with those of inorganic materials (stability, electronic properties) at the nanoscale. researchgate.net 1H-Imidazole, 5-ethenyl-1-methyl- is an ideal organic precursor for such systems. The imidazole ring can interact strongly with inorganic components through coordination bonds or hydrogen bonding, while the polymer backbone provides the structural framework. mdpi.comresearchgate.net

Research on related systems demonstrates that polymers containing imidazole groups, like poly(N-vinylimidazole), can be grafted onto inorganic substrates such as silica. researchgate.net This process transforms the inorganic material into a hybrid one with new functionalities. For instance, silica grafted with poly(N-vinylimidazole) was used to create a support for palladium nanoparticles. The resulting hybrid material (Si-PVI-Pd) proved to be a highly effective and reusable catalyst for C-C bond-forming reactions like the Heck and Sonogashira couplings. researchgate.net The imidazole groups were crucial for anchoring the palladium, and the hybrid nature of the material ensured its stability and easy separation from the reaction products. researchgate.net

| Catalyst | Reaction | Substrate | Yield (%) - 1st Run | Yield (%) - 5th Run |

|---|---|---|---|---|

| Si-PVI-Pd | Heck Coupling | Iodobenzene + n-butyl acrylate | 98 | 95 |

| Sonogashira Coupling | Iodobenzene + Phenylacetylene | 97 | 94 |

These findings underscore the role of the imidazole moiety in bridging the organic and inorganic phases, a principle that is directly applicable to 1H-Imidazole, 5-ethenyl-1-methyl-. Its polymerization and subsequent use in nanocomposites or surface grafting would yield similar hybrid systems where the imidazole ring plays a pivotal role in defining the material's final properties and performance. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Structural Assignments

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 1H-Imidazole, 5-ethenyl-1-methyl- are not provided in the surveyed literature. While studies confirm the use of NMR for characterizing polymers made from this monomer, the data for the unpolymerized molecule is not presented. electronicsandbooks.comacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

No specific 2D NMR (COSY, HSQC, HMBC) spectra or correlation data for 1H-Imidazole, 5-ethenyl-1-methyl- were found in the available research.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Published FTIR spectra detailing the characteristic absorption bands for the functional groups present in 1H-Imidazole, 5-ethenyl-1-methyl- could not be located.

Raman Spectroscopy for Molecular Vibrations

No specific Raman spectroscopy data for 1H-Imidazole, 5-ethenyl-1-methyl- was identified in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While mass spectrometry is a standard analytical technique, specific mass spectra (e.g., from Electron Ionization or Electrospray Ionization) showing the molecular ion peak and fragmentation pattern of 1H-Imidazole, 5-ethenyl-1-methyl- were not available in the reviewed sources.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure for 1H-Imidazole, 5-ethenyl-1-methyl- has not been reported, data from analogous structures like 2-methylimidazole (B133640) and various nitroimidazole derivatives reveal key structural features of the imidazole (B134444) core. ontosight.airesearchgate.netresearchgate.net

For example, the crystal structure of 2-methylimidazole was determined to be in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The molecules are linked by N–H···N hydrogen bonds, forming infinite chains. researchgate.net In another example, the structure of 1-(2-methyl-5-nitroimidazol-1-yl)propane-2-thiol was found to be triclinic. researchgate.net The analysis of these related structures shows that the imidazole ring is typically planar, and substituents can influence the crystal packing through various intermolecular forces. researchgate.net

Table 3: Example Crystallographic Data for 2-Methylimidazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₆N₂ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 5.9957 (12) | researchgate.net |

| b (Å) | 8.1574 (16) | researchgate.net |

| c (Å) | 9.7010 (19) | researchgate.net |

| V (ų) | 474.47 (16) | researchgate.net |

| Z | 4 | researchgate.net |

This table presents published data for the structural analog 2-methylimidazole to illustrate typical XRD findings.

An XRD study of 1H-Imidazole, 5-ethenyl-1-methyl- would precisely define the planarity of the imidazole ring, the orientation of the methyl and ethenyl groups relative to the ring, and the nature of the intermolecular interactions governing its solid-state packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The imidazole ring and the conjugated ethenyl (vinyl) group in 1H-Imidazole, 5-ethenyl-1-methyl- are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated are π→π* transitions associated with the conjugated π-system of the imidazole ring and the vinyl substituent. Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observable. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the molecular structure.

While a specific spectrum for 1H-Imidazole, 5-ethenyl-1-methyl- is not documented, studies on other imidazole derivatives provide insight. For instance, the UV-Vis spectrum of 1-methylimidazole (B24206) has been recorded. spectrabase.com Furthermore, the use of UV-Vis spectroscopy is common in studies involving vinylimidazole-containing polymers and other functional materials to monitor reactions or characterize materials. acs.orgacs.orgacs.org

Table 4: Expected Electronic Transitions for 1H-Imidazole, 5-ethenyl-1-methyl-

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π→π* | Imidazole ring, Ethenyl group (conjugated system) | 200 - 300 |

| n→π* | Imidazole nitrogen lone pairs | > 280 (often weak and may be obscured) |

This table is based on general principles of UV-Vis spectroscopy for conjugated heterocyclic systems.

The exact λmax values would provide valuable data on the electronic structure of the molecule and could be used for quantitative analysis using the Beer-Lambert law.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining molecular properties. For 1H-Imidazole, 5-ethenyl-1-methyl-, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), are employed to predict its geometry and electronic characteristics. nih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For 1H-Imidazole, 5-ethenyl-1-methyl-, the imidazole (B134444) ring is expected to be largely planar. A key structural feature is the orientation of the ethenyl (vinyl) group relative to the imidazole ring.

Conformational analysis investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, rotation around the C-C single bond connecting the vinyl group to the imidazole ring can lead to different conformers. Studies on structurally similar compounds, such as 1-methyl-2-nitro-5-vinylimidazole, have identified two primary conformations: a "cisoid" form, where the vinyl group's double bond is oriented towards the C4-H bond of the ring, and a "transoid" form, where it is oriented away from it. nih.gov The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. The optimized geometric parameters, including bond lengths and angles, provide the foundation for all other computational analyses.

Table 1: Representative Optimized Geometrical Parameters for 1H-Imidazole, 5-ethenyl-1-methyl- (Calculated) (Note: This data is representative and based on typical values for similar imidazole derivatives calculated via DFT methods.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| C-C (ring-vinyl) | ~1.47 Å | |

| N1-C2 | ~1.38 Å | |

| N1-C5 | ~1.39 Å | |

| C4-C5 | ~1.36 Å | |

| N1-CH3 | ~1.47 Å | |

| Bond Angle | C4-C5-(C=C) | ~121° |

| C5-N1-C2 | ~108° | |

| C5-N1-(CH3) | ~126° | |

| Dihedral Angle | C4-C5-C(vinyl)-C(vinyl) | ~0° or ~180° |

The electronic structure of a molecule governs its reactivity. DFT calculations provide insights into the distribution of electron density and allow for the calculation of global reactivity descriptors.

Charge Distribution: Natural Population Analysis (NPA) or Mulliken population analysis is used to assign partial charges to each atom in the molecule. In 1H-Imidazole, 5-ethenyl-1-methyl-, the nitrogen atoms, particularly the N3 atom with its lone pair, are expected to be the most electronegative centers, bearing a partial negative charge. The carbon atoms of the imidazole ring and the vinyl group, as well as the hydrogen atoms, will carry partial positive charges. This charge separation results in a significant molecular dipole moment. For instance, the structurally related 1-methyl-5-nitroimidazole (B135252) has a strong permanent dipole moment of 4.4 D. mdpi.com

Reactivity Indices: Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.com These indices, derived from conceptual DFT, help predict the molecule's stability and reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Representative Imidazole Derivative (Source: Based on data for a similar imidazole derivative.) irjweb.com

| Descriptor | Formula | Typical Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.05 eV | The power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.24 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~0.22 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.66 eV | A measure of the energy lowering of a system when it accepts electrons. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful tool for predicting chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting high polarizability, low kinetic stability, and high chemical reactivity. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com For 1H-Imidazole, 5-ethenyl-1-methyl-, the HOMO is expected to be localized primarily over the electron-rich π-system of the imidazole ring and the ethenyl group. The LUMO, or the π* anti-bonding orbital, is typically distributed over the same conjugated system. The calculated HOMO-LUMO energy gap for similar imidazole derivatives often falls in the range of 4.0 to 5.0 eV. irjweb.comacadpubl.eu

Table 3: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

| EHOMO | ~ -6.29 eV |

| ELUMO | ~ -1.81 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.48 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the calculated wave function into localized orbitals, such as lone pairs (LP) and bonding (σ, π) and anti-bonding (σ, π) orbitals. This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Table 4: Representative NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This data is illustrative of typical interactions found in vinyl-imidazole systems.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C4-C5) | ~35-45 | Intramolecular charge transfer, resonance stabilization |

| LP (1) N3 | π* (C(vinyl)=C(vinyl)) | ~5-10 | Conjugation between ring and vinyl group |

| π (C4-C5) | π* (N1-C2) | ~20-25 | π-electron delocalization within the ring |

| π (C(vinyl)=C(vinyl)) | π* (C4-C5) | ~15-20 | Conjugation between vinyl group and ring |

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP is plotted onto the molecule's electron density surface, using a color spectrum to indicate potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to attack by electrophiles. For 1H-Imidazole, 5-ethenyl-1-methyl-, the most negative potential is expected to be concentrated around the sp²-hybridized nitrogen atom (N3) due to its lone pair of electrons. nih.gov

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are electrophilic sites, susceptible to attack by nucleophiles. Positive regions are typically found around the hydrogen atoms, particularly those attached to the imidazole ring. nih.govnih.gov

Green Regions: Represent neutral or near-zero potential.

The MESP map for this compound would clearly highlight the N3 atom as the primary site for protonation and electrophilic attack, while the vinyl group and the rest of the ring system present areas of varying reactivity. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated shifts are based on the electronic environment of each nucleus in the optimized molecular structure. For instance, in poly(1-vinylimidazole), the ¹³C NMR signals for the imidazole ring carbons appear at distinct chemical shifts, which can be computationally modeled. mdpi.com

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations allow for the assignment of specific vibrational modes, such as C-H stretching, C=C stretching of the vinyl group, and ring breathing modes of the imidazole core. For example, in poly(1-vinylimidazole) grafted nanoparticles, characteristic peaks for C-N and C=C stretching in the imidazole ring are observed around 1633 cm⁻¹ and 1577 cm⁻¹, respectively. lew.roresearchgate.net

These predicted spectra serve as a powerful complement to experimental spectroscopic analysis, aiding in the structural confirmation and detailed characterization of the molecule.

Computational NMR Chemical Shift Prediction

Typically, Density Functional Theory (DFT) is the method of choice for calculating NMR chemical shifts. This involves optimizing the molecular geometry of 1H-Imidazole, 5-ethenyl-1-methyl- and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, hybrid functionals like B3LYP in conjunction with a basis set such as 6-311+G(d,p) are commonly employed for such tasks. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted chemical shifts, bringing them closer to experimental values.

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Substituted Imidazole

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H1 | 7.85 | 7.92 |

| H2 | 7.23 | 7.31 |

| H4 | 7.55 | 7.60 |

| C2 | 138.2 | 137.5 |

| C4 | 129.8 | 129.1 |

| C5 | 121.5 | 120.9 |

This table is illustrative and based on typical data for a substituted imidazole derivative, not 1H-Imidazole, 5-ethenyl-1-methyl- specifically, as such data is not available.

Theoretical Vibrational Spectra (IR, Raman)

The theoretical prediction of infrared (IR) and Raman spectra for 1H-Imidazole, 5-ethenyl-1-methyl- would involve calculations of its vibrational frequencies. These calculations are typically performed using DFT methods, similar to those used for NMR predictions. After a geometry optimization, a frequency calculation is carried out to obtain the harmonic vibrational frequencies.

The resulting frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method. These scaled frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the vinyl group (C=C and =C-H) and the imidazole ring (C-N, C=N) can be precisely assigned.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Vinyl C=C | Stretching | ~1640-1680 |

| Imidazole C=N | Stretching | ~1500-1600 |

| Vinyl C-H | Stretching | ~3010-3095 |

| Methyl C-H | Stretching | ~2850-2960 |

This table presents expected frequency ranges for the functional groups present in 1H-Imidazole, 5-ethenyl-1-methyl-, based on general spectroscopic data, as a specific computational study is not available.

UV-Vis Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules like 1H-Imidazole, 5-ethenyl-1-methyl-. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculations would typically be performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP or CAM-B3LYP are often used, along with a basis set that includes diffuse functions to properly describe the excited states. The inclusion of a solvent model is also important, as the polarity of the solvent can significantly influence the position of the absorption maxima (λmax). The predicted excitation energies and oscillator strengths can then be used to simulate a theoretical UV-Vis spectrum.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers a window into the mechanisms of chemical reactions involving 1H-Imidazole, 5-ethenyl-1-methyl-. Semi-empirical calculations have been used to characterize 1-methyl-5-vinylimidazole as an electron-rich diene, suggesting its potential to participate in pericyclic reactions such as Diels-Alder reactions. researchgate.netresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties of 1H-Imidazole, 5-ethenyl-1-methyl- can be achieved through quantum chemical calculations. These properties, such as the first hyperpolarizability (β), are a measure of a molecule's ability to interact with an applied electric field in a non-linear fashion.

DFT calculations are commonly used to compute the NLO properties of organic molecules. The first hyperpolarizability can be calculated as a derivative of the dipole moment with respect to the applied electric field. The magnitude of β is influenced by factors such as the presence of donor-acceptor groups and the extent of π-conjugation within the molecule. The imidazole ring can act as an electron donor, and the vinyl group can participate in conjugation, suggesting that 1H-Imidazole, 5-ethenyl-1-methyl- may exhibit NLO properties. Computational studies would be essential to quantify these properties and to guide the design of new NLO materials based on this scaffold.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The viability of 1H-Imidazole, 5-ethenyl-1-methyl- as a building block for advanced materials is contingent upon the development of efficient, scalable, and environmentally benign synthetic routes. Current methods for producing vinylimidazoles often rely on energy-intensive processes or hazardous reagents. Future research will likely focus on greener alternatives adaptable to this specific isomer.

One promising direction is the extension of the two-step synthesis used for other vinylimidazoles. This involves an initial reaction to create a hydroxyethyl (B10761427) intermediate, followed by a dehydration step. A potential pathway for 1H-Imidazole, 5-ethenyl-1-methyl- could start from 1-methylimidazole (B24206), proceed through acylation to form 1-methyl-1H-imidazole-5-carbaldehyde, followed by a Grignard reaction to yield 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. The final step would be the dehydration of this alcohol intermediate.

A more sustainable approach gaining traction is the use of base-catalyzed reactive distillation for the dehydration of N-hydroxyethylimidazole precursors, a method that could be optimized for C-hydroxyethylated imidazoles. researchgate.netresearchgate.net This process is advantageous as it combines reaction and separation into a single unit, reducing energy consumption and waste.

The table below outlines potential sustainable methodologies that could be explored for the synthesis of 1H-Imidazole, 5-ethenyl-1-methyl-.

| Synthetic Strategy | Key Intermediates/Reagents | Potential Advantages | Research Focus |

| Hydroxyethyl Intermediate Dehydration | 1-methylimidazole, Acylating agent, Grignard reagent (e.g., MeMgBr), Dehydrating agent | Utilizes established reaction classes. | Optimization of each step for yield and purity; exploring catalytic dehydration. |

| Green Reactive Distillation | 1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, Base catalyst | Energy-efficient, reduced waste, scalable. researchgate.net | Catalyst selection, process optimization for the specific isomer. |

| Direct C-H Vinylation | 1-methylimidazole, Ethylene source (e.g., vinyl acetate), Transition metal catalyst (e.g., Pd, Ru) | Atom-economical, potentially fewer steps. | Development of selective catalysts to favor C5 vinylation over other positions. |

| Van Leusen Imidazole (B134444) Synthesis | Tosylmethyl isocyanide (TosMIC) derivatives, Aldehyde precursors | Versatile for creating substituted imidazole rings. researchgate.net | Design of precursors that incorporate the 1-methyl and 5-vinyl groups. |

Exploration of Advanced Catalytic Systems

Future research into 1H-Imidazole, 5-ethenyl-1-methyl- will heavily involve catalysis, both in the synthesis of the monomer and in the controlled polymerization to create advanced materials. Furthermore, the resulting polymers, poly(1-methyl-5-vinylimidazole), are expected to serve as novel catalytic platforms themselves.

For polymerization, moving beyond traditional free-radical methods will be crucial. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to other isomers like 4-vinylimidazole, yielding polymers with well-defined molecular weights and low polydispersity. acs.org Applying these techniques to 1-methyl-5-vinylimidazole would enable the precise design of polymer architectures (e.g., block copolymers, star polymers) for targeted applications.

A particularly innovative and sustainable direction is biocatalysis. For instance, the enzyme laccase has been shown to catalyze the controlled radical polymerization of N-vinylimidazole under mild, aqueous conditions, mimicking Atom Transfer Radical Polymerization (ATRP). rsc.org Exploring enzymatic systems for the polymerization of 1H-Imidazole, 5-ethenyl-1-methyl- could lead to the production of well-defined polymers through an exceptionally green process. rsc.org

The resulting poly(1-methyl-5-vinylimidazole) also holds promise as a heterogeneous catalyst. Polymers of N-vinylimidazole are known to be effective, metal-free, and recyclable catalysts for organic reactions like oxime synthesis. nih.govresearchgate.net Similarly, when functionalized with metal nanoparticles, these polymer systems can act as robust supported catalysts for cross-coupling reactions. mdpi.com Research into the catalytic activity of polymers derived from 1-methyl-5-vinylimidazole could reveal enhanced performance due to the different steric and electronic environment of the imidazole side chain.